2,2-bis(2-methylphenyl)-N-(3-nitrophenyl)cyclopropane-1-carboxamide
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Overview
Description
2,2-bis(2-methylphenyl)-N-(3-nitrophenyl)cyclopropane-1-carboxamide is a complex organic compound with a cyclopropane core. This compound is characterized by the presence of two 2-methylphenyl groups and a 3-nitrophenyl group attached to the cyclopropane ring. The carboxamide functional group adds to its chemical versatility, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis(2-methylphenyl)-N-(3-nitrophenyl)cyclopropane-1-carboxamide typically involves multiple steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Attachment of 2-Methylphenyl Groups: The 2-methylphenyl groups can be introduced via Friedel-Crafts alkylation, using appropriate alkyl halides and Lewis acid catalysts.
Introduction of the 3-Nitrophenyl Group: The 3-nitrophenyl group can be attached through a nucleophilic aromatic substitution reaction.
Formation of the Carboxamide Group: The carboxamide group is typically formed by reacting the corresponding carboxylic acid with an amine in the presence of a coupling agent like carbodiimide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Large-scale production might utilize continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups and the nitrophenyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Products may include carboxylic acids and nitro derivatives.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2,2-bis(2-methylphenyl)-N-(3-nitrophenyl)cyclopropane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2-bis(2-methylphenyl)-N-(3-nitrophenyl)cyclopropane-1-carboxamide depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Chemical Reactivity: The presence of multiple functional groups allows for diverse chemical interactions, including coordination with metal ions and participation in redox reactions.
Comparison with Similar Compounds
Similar Compounds
2,2-bis(2-methylphenyl)cyclopropane-1-carboxamide: Lacks the nitrophenyl group, resulting in different reactivity and applications.
N-(3-nitrophenyl)cyclopropane-1-carboxamide:
Uniqueness
2,2-bis(2-methylphenyl)-N-(3-nitrophenyl)cyclopropane-1-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both 2-methylphenyl and 3-nitrophenyl groups allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
2,2-bis(2-methylphenyl)-N-(3-nitrophenyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-16-8-3-5-12-20(16)24(21-13-6-4-9-17(21)2)15-22(24)23(27)25-18-10-7-11-19(14-18)26(28)29/h3-14,22H,15H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXUUFOXHMBHIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CC2C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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